N-isopropyl-4-methoxy-2-nitroaniline is an organic compound characterized by the presence of a nitro group, a methoxy group, and an isopropyl substituent on an aniline backbone. Its molecular formula is , and it has a molar mass of approximately 208.22 g/mol. This compound is notable for its potential applications in various fields, including dyes, pharmaceuticals, and as a reagent in organic synthesis.
N-isopropyl-4-methoxy-2-nitroaniline exhibits notable biological activities. It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, potentially leading to cytotoxic effects.
This compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can activate signaling pathways like MAPK and NF-κB, leading to changes in gene expression and cellular responses.
The synthesis of N-isopropyl-4-methoxy-2-nitroaniline can be achieved through various methods:
N-isopropyl-4-methoxy-2-nitroaniline finds applications in various domains:
Studies on N-isopropyl-4-methoxy-2-nitroaniline have indicated its interactions with various biological targets, particularly enzymes involved in drug metabolism. These interactions can lead to changes in metabolic pathways and influence the pharmacokinetics of co-administered drugs. Additionally, its potential cytotoxicity necessitates further investigation into its safety profile in biological systems .
N-isopropyl-4-methoxy-2-nitroaniline shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Nitroaniline | Lacks the isopropyl group | Less lipophilic than N-isopropyl derivatives |
N-Methyl-4-nitroaniline | Contains a methyl group instead of isopropyl | Different reactivity due to methyl substitution |
2-Nitroaniline | Nitro group in ortho position | Different chemical properties and reactivity |
4-Methoxyacetanilide | Acetamide derivative of methoxyaniline | Precursor for synthesizing nitro derivatives |
N-isopropyl-4-methoxy-2-nitroaniline's unique combination of functional groups contributes to its distinct chemical behavior and applications compared to these similar compounds. Its lipophilicity due to the isopropyl group enhances its ability to penetrate biological membranes, making it particularly interesting for pharmaceutical applications .
The IUPAC name for this compound is N-isopropyl-4-methoxy-2-nitroaniline, reflecting the positions of substituents on the aniline backbone. The numbering begins at the amino group (-NH-), with the nitro group at position 2, methoxy at position 4, and the isopropyl group attached to the nitrogen atom. Alternative designations include 2-nitro-4-methoxy-N-isopropylaniline and 4-methoxy-2-nitro-N-(propan-2-yl)aniline. Non-systematic names such as "isopropylnitromethoxyaniline" are discouraged in formal contexts.
The molecular formula $$ \text{C}{10}\text{H}{12}\text{N}{2}\text{O}{3} $$ corresponds to a molar mass of 208.22 g/mol, calculated as follows:
$$
\text{Molecular weight} = (12.01 \times 10) + (1.01 \times 12) + (14.01 \times 2) + (16.00 \times 3) = 208.22 \, \text{g/mol}.
$$
High-resolution mass spectrometry (HRMS) confirms an exact mass of 208.0848 Da, consistent with the theoretical value.
The benzene ring features three substituents:
The interplay of these groups creates a polarized electronic environment, as evidenced by computational models showing a dipole moment of 4.2 D.